molecular formula C5H14N4O B13109200 N-(2-(Dimethylamino)ethyl)hydrazinecarboxamide

N-(2-(Dimethylamino)ethyl)hydrazinecarboxamide

Cat. No.: B13109200
M. Wt: 146.19 g/mol
InChI Key: AYJMPVVRJRKUAR-UHFFFAOYSA-N
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Description

N-(2-(Dimethylamino)ethyl)hydrazinecarboxamide is a chemical compound with the molecular formula C5H14N4O. It is known for its unique structure, which includes a hydrazinecarboxamide group attached to a dimethylaminoethyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Dimethylamino)ethyl)hydrazinecarboxamide typically involves the reaction of hydrazinecarboxamide with 2-(dimethylamino)ethyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-(Dimethylamino)ethyl)hydrazinecarboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, substituted amides, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2-(Dimethylamino)ethyl)hydrazinecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(Dimethylamino)ethyl)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as topoisomerases, which play a crucial role in DNA replication and repair. By inhibiting these enzymes, the compound can induce cytotoxic effects in cancer cells, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(Dimethylamino)ethyl)hydrazinecarboxamide is unique due to its specific structure, which allows it to interact with a variety of molecular targets.

Properties

Molecular Formula

C5H14N4O

Molecular Weight

146.19 g/mol

IUPAC Name

1-amino-3-[2-(dimethylamino)ethyl]urea

InChI

InChI=1S/C5H14N4O/c1-9(2)4-3-7-5(10)8-6/h3-4,6H2,1-2H3,(H2,7,8,10)

InChI Key

AYJMPVVRJRKUAR-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)NN

Origin of Product

United States

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